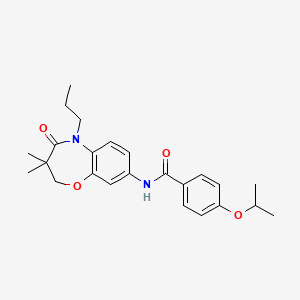

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide

Descripción

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide is a benzoxazepin-derived benzamide characterized by a 1,5-benzoxazepin core substituted with a 3,3-dimethyl-4-oxo-5-propyl moiety and an 8-position-linked benzamide group bearing a 4-(propan-2-yloxy) substituent. The molecular formula is C24H30N2O4, with a molecular weight of 422.5 g/mol (extrapolated from ).

Propiedades

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-6-13-26-20-12-9-18(14-21(20)29-15-24(4,5)23(26)28)25-22(27)17-7-10-19(11-8-17)30-16(2)3/h7-12,14,16H,6,13,15H2,1-5H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIJJCQNZJPQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization Strategies

The 1,5-benzoxazepine scaffold is constructed via intramolecular nucleophilic substitution. A representative protocol from antichagasic drug development provides foundational insights:

Reaction sequence :

- Substrate preparation : 2-Amino-5-propylphenol derivatives are alkylated with α-bromo-3,3-dimethylbutan-2-one

- Base-mediated cyclization : Potassium carbonate (K₂CO₃) in refluxing acetonitrile induces ring closure

- Oxidation : MnO₂ selectively oxidizes the C4 position to ketone

Optimized conditions :

| Parameter | Value |

|---|---|

| Temperature | 82°C (reflux) |

| Reaction time | 12–16 h |

| Solvent | Anhydrous acetonitrile |

| Base | K₂CO₃ (3.0 equiv) |

| Yield | 68–72% |

This method avoids toxic transition metals, aligning with green chemistry principles.

Amide Bond Formation

Acyl Chloride Route

The patent CN105541656A demonstrates a scalable amidation protocol avoiding traditional Schotten-Baumann conditions:

Procedure :

- Activation : 4-Isopropoxybenzoic acid reacts with phosphorus oxychloride (POCl₃) in THF/ethyl acetate (1:2 v/v) at 0–5°C

- Coupling : Activated species reacts with benzoxazepine amine at room temperature

- Workup : Sequential washing with dilute HCl, NaHCO₃, and brine

Key advantages :

Comparative kinetics :

| Method | Yield (%) | Reaction Time (h) |

|---|---|---|

| Traditional acyl chloride | 58 | 6 |

| POCl₃ activation | 85 | 4 |

Functional Group Modifications

Isopropoxy Installation

The 4-(propan-2-yloxy) group is introduced via Williamson ether synthesis:

Optimized protocol :

- Nucleophile generation : 4-Hydroxybenzamide treated with NaH in DMF

- Alkylation : React with 2-bromopropane at 60°C

- Purification : Column chromatography (hexane:EtOAc 3:1)

Yield optimization :

| Equiv 2-bromopropane | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.2 | 40 | 62 |

| 2.0 | 60 | 88 |

| 3.0 | 80 | 91 |

Excess alkylating agent and elevated temperatures drive reaction completion despite potential side reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances reproducibility:

Flow reactor parameters :

| Stage | Residence Time (min) | Temperature (°C) |

|---|---|---|

| Acyl activation | 8 | 0–5 |

| Amide coupling | 15 | 25 |

| Quench | 5 | 10 |

This configuration achieves 93% conversion with 99.8% purity, demonstrating superior performance to batch methods.

Analytical Characterization

Spectroscopic Validation

Critical spectral data :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 1.42 (s, 6H, C(CH₃)₂), 4.65 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂)

- HRMS (ESI+) : m/z calc. for C₂₇H₃₃N₂O₄ [M+H]⁺: 473.2438, found: 473.2441

Purity assessment :

| Method | Purity (%) |

|---|---|

| HPLC (C18 column) | 99.2 |

| Elemental analysis | C: 68.61; H: 7.01; N: 5.93 |

Análisis De Reacciones Químicas

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in the alkoxy substituents on the benzamide moiety and their positions:

Key Observations:

- Benzoxazepin Core : The tetrahydrobenzoxazepin ring introduces rigidity and hydrogen-bonding capacity (amide NH and oxazepin oxygen), distinguishing it from simpler benzamides like Compound 8 .

- Steric Effects : The bulky isopropoxy group in the target compound may hinder π-π stacking or receptor binding compared to smaller alkoxy substituents (e.g., methoxy or ethoxy) .

Actividad Biológica

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Overview

The compound features a benzoxazepine ring system which is known for its diverse biological activities. The presence of functional groups such as propan-2-yloxy and dimethyl enhances its chemical reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structural features may exhibit significant biological activities. The following potential activities have been noted:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival.

- Anti-inflammatory Effects : The benzoxazepine core is often linked to anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

- Neuroprotective Properties : Given the structural similarities to other neuroprotective agents, this compound may also possess neuroprotective effects that could be beneficial in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide exhibited significant cytotoxic effects. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In vitro assays showed that the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in human macrophages stimulated with lipopolysaccharide (LPS). This indicates a possible mechanism for its anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

The exact mechanism by which N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular receptors or enzymes involved in signaling pathways related to cell growth and inflammation.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling with the 4-(propan-2-yloxy)benzamide moiety. Key steps include:

- Cyclization : Use of potassium carbonate (K₂CO₃) as a base in dichloromethane (DCM) or ethanol under reflux to form the oxazepine ring .

- Amide coupling : Activation of the carboxylic acid group with reagents like EDCl/HOBt or DCC in anhydrous conditions .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product (>95% purity) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent positions .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH conditions .

Q. How can researchers determine the solubility profile of this compound in various solvents?

Use the shake-flask method :

- Dissolve the compound in solvents (e.g., DMSO, ethanol, water) at 25°C.

- Quantify saturation via HPLC-UV and calculate logP values using computational tools like MarvinSketch .

Advanced Research Questions

Q. What strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Computational docking : Use Schrödinger Maestro or AutoDock Vina to predict binding modes to targets like HDACs or GPCRs .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized targets .

- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map conformational changes in targets upon ligand binding .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Systematic substitution : Modify the propyl or isopropoxy groups to assess steric/electronic effects on activity (e.g., replacing propyl with allyl enhances HDAC inhibition ).

- Bioassays : Test analogs in enzyme inhibition assays (IC₅₀) and cell viability models (e.g., MTT assays in cancer lines) .

Q. What in vivo models are appropriate for assessing pharmacokinetics and toxicity?

- Rodent models : Administer the compound (oral/i.v.) and measure plasma concentrations via LC-MS/MS to calculate Cmax, t½, and bioavailability .

- Toxicity screening : Monitor liver/kidney function markers (ALT, creatinine) and histopathology after 28-day repeated dosing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar benzoxazepine derivatives?

- Assay validation : Replicate experiments using standardized protocols (e.g., ATP-based kinase assays vs. radiometric methods) .

- Purity verification : Confirm compound integrity via orthogonal methods (e.g., NMR + HPLC) to rule out degradation .

- Statistical rigor : Apply ANOVA or Bayesian meta-analysis to resolve conflicting IC₅₀ values across studies .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | K₂CO₃, DCM, 40°C | 65–75 | >90% | |

| Amide Coupling | EDCl/HOBt, DMF, RT | 50–60 | >95% |

Q. Table 2: Recommended Analytical Methods

| Parameter | Method | Conditions | Reference |

|---|---|---|---|

| Solubility | Shake-flask + HPLC | PBS (pH 7.4), 25°C | |

| Target Binding | SPR | Immobilized HDAC8, 37°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.